
3-Amino-5-methylhexanoic acid
Overview
Description
3-Amino-5-methylhexanoic acid, also known as β-homoleucine, is a β-amino acid. Unlike the more common α-amino acids that make up most polypeptides in cells, β-amino acids like this compound are found less frequently in nature. This compound can exist as two enantiomers: D-β-homoleucine and L-β-homoleucine, with the L-isomer being more common .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-5-methylhexanoic acid can be achieved through several methods:
Resolution of Racemic Mixtures: One common method involves the resolution of racemic mixtures of this compound using diastereomeric salt formation.
Synthesis via Intermediates: Another approach involves the synthesis via intermediates such as 3-isobutyl glutaric anhydride.
Reductive Amination: This method involves the reductive amination of mucohalic acid and its derivatives.
Industrial Production Methods: Industrial production often focuses on optimizing yield and minimizing environmental impact. For example, the use of recoverable reagents and avoiding expensive or pollutant solvents are key considerations .
Chemical Reactions Analysis
3-Amino-5-methylhexanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo substitution reactions where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reactions: These often involve reagents like halogens or sulfonyl chlorides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
Chemical Properties and Structure
3-Amino-5-methylhexanoic acid is characterized by its molecular formula and features both an amino group (-NH2) and a carboxylic acid group (-COOH) attached to a hexane backbone with a methyl group at the fifth position. Its chiral nature allows for the existence of two enantiomers: (R) and (S), with the (R) form being biologically active.
Chemistry
- Building Block for Synthesis : This compound serves as a crucial building block in the synthesis of more complex molecules, including peptides and pharmaceutical intermediates.
- Chemical Reactions : It participates in various chemical reactions such as oxidation, reduction, and substitution, leading to products like oximes, nitriles, alcohols, and amides.
Biology
- Precursor for Peptide Synthesis : this compound is utilized in the synthesis of peptides and proteins, contributing to research in biochemistry and molecular biology.
- Neurotransmitter Modulation : The compound has been shown to enhance GABAergic transmission by increasing GABA levels in neuronal cultures, which is significant for understanding inhibitory neurotransmission .
Medicine
- Therapeutic Potential : Investigated for its potential therapeutic effects in treating neurological disorders such as epilepsy and neuropathic pain. Its role as a precursor for pregabalin—a drug used in these conditions—highlights its importance in pharmaceutical development .
- Neuroprotective Effects : Research indicates that this compound may offer neuroprotective benefits by reducing excitotoxicity in neuronal cells.
Neurotransmission Studies
A study demonstrated that (R)-3-amino-5-methylhexanoic acid significantly increased GABA levels in neuronal cultures. This enhancement was linked to improved outcomes in animal models of epilepsy, suggesting its potential as an anticonvulsant agent.
Pain Management Trials
Clinical trials involving pregabalin showed marked improvements in patients with neuropathic pain compared to placebo groups. The efficacy was attributed to its mechanism of increasing GABA levels and decreasing neuronal excitability .
Comparative Analysis with Other Amino Acids
Research comparing (R)-3-amino-5-methylhexanoic acid with other branched-chain amino acids indicated that while all share some metabolic pathways, this specific compound uniquely influences GABA synthesis more directly. This highlights its distinctive therapeutic potential compared to other amino acids like leucine and valine.
Mechanism of Action
The mechanism of action of 3-amino-5-methylhexanoic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
- Leucine
- Pregabalin
- Other β-amino acids like β-alanine and β-phenylalanine
Biological Activity
3-Amino-5-methylhexanoic acid (also known as pregabalin) is a compound that has garnered significant attention due to its diverse biological activities and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and related research findings.
Chemical Structure and Properties
This compound is classified as a beta-amino acid, characterized by the following structure:
- Molecular Formula: C₇H₁₅NO₂
- Molecular Weight: 143.20 g/mol
- CAS Number: 91298-67-8
The compound features an amino group (-NH₂) and a carboxylic acid group (-COOH) attached to a hexane backbone with a methyl group at the fifth position, giving it unique properties compared to standard amino acids.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in neurotransmission. Research indicates that it modulates the activity of neurotransmitters, particularly in the central nervous system (CNS), influencing synaptic transmission and neuronal communication.
- Calcium Channel Modulation : Pregabalin binds to the alpha-2-delta subunit of voltage-gated calcium channels, inhibiting excitatory neurotransmitter release. This action is crucial for its analgesic and anticonvulsant effects.
- Neurotransmitter Release : It reduces the release of several neurotransmitters, including glutamate and substance P, which are involved in pain pathways.
Analgesic Effects
Pregabalin has been shown to be effective in managing neuropathic pain conditions. Clinical studies demonstrate its efficacy in reducing pain associated with diabetic neuropathy and postherpetic neuralgia.
Anticonvulsant Properties
The compound is utilized as an anticonvulsant in the treatment of epilepsy. It has been found to decrease the frequency of seizures in patients with partial-onset seizures.
Anxiolytic Effects
Pregabalin exhibits anxiolytic properties, making it beneficial for treating generalized anxiety disorder (GAD). Studies indicate that it can significantly reduce anxiety symptoms compared to placebo treatments.
Case Studies and Clinical Research
- Neuropathic Pain Management :
- Epilepsy Treatment :
- Anxiety Disorders :
Comparative Analysis with Similar Compounds
Compound | Structure Type | Main Use | Biological Activity |
---|---|---|---|
Pregabalin (this compound) | Beta-amino acid | Neuropathic pain, epilepsy, anxiety | Calcium channel modulation |
Gabapentin | Analog of GABA | Neuropathic pain | Calcium channel inhibition |
L-Leucine | Essential amino acid | Muscle growth | Protein synthesis |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-Amino-5-methylhexanoic acid, and how do their yields and enantioselectivity compare?
Methodological Answer: Two primary synthetic strategies are employed:
- Enzymatic Synthesis : Transaminases (e.g., from Mesorhizobium sp.) catalyze the enantioselective amination of 5-methylhexanoic acid derivatives using pyridoxal-5'-phosphate (PLP) as a cofactor. This method achieves high enantiomeric excess (>99% for the (R)-enantiomer) under mild aqueous conditions .
- Chemical Synthesis : Reduction of cyano precursors (e.g., 3-cyano-5-methylhexanoic acid) via hydrogenation or catalytic reduction yields racemic mixtures but with moderate yields (~60%) .
Comparison Table
Method | Conditions | Yield (%) | Enantiomeric Excess | Advantages |
---|---|---|---|---|
Transaminase Catalysis | Aqueous, PLP, 30–37°C | 70–85 | >99% (R) | High stereoselectivity, mild conditions |
Chemical Reduction | H₂/Pd, acidic | 60 | Racemic | Scalability, no enzyme optimization |
Q. What analytical techniques are recommended for characterizing this compound and verifying its structural integrity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR in deuterated solvents (e.g., D₂O or DMSO-d₆) to confirm the positions of the amino (-NH₂) and methyl (-CH₃) groups. For example, the methyl branch at C5 shows distinct splitting patterns in ¹H NMR .
- High-Performance Liquid Chromatography (HPLC) : Chiral columns (e.g., Chiralpak® IA) resolve (R)- and (S)-enantiomers, with mobile phases optimized for polar amino acids .
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) confirms molecular weight (145.19 g/mol) and detects impurities .
Characterization Workflow
Purity Check : HPLC with UV detection at 210 nm.
Structural Confirmation : ¹H/¹³C NMR and FT-IR for functional groups.
Enantiopurity : Chiral HPLC or polarimetry .
Advanced Research Questions
Q. How do the active site architectures of transaminases influence the enantioselective synthesis of (R)-3-Amino-5-methylhexanoic acid?
Methodological Answer: The enantioselectivity of transaminases arises from substrate orientation in binding pockets:
- Pocket Interactions : The carboxylic group of the substrate binds to a conserved arginine residue in the "P-pocket," while the methyl group occupies the hydrophobic "O-pocket." This forces the amino group to adopt a specific configuration on the β-carbon, favoring (R)-enantiomer formation .
- Structural Studies : Crystallography of Mesorhizobium sp. transaminase reveals that steric constraints in the O-pocket disfavor bulkier substituents, enhancing selectivity for 5-methylhexanoic acid derivatives .
Engineering Strategies :
- Directed Evolution : Screen mutant libraries for improved activity toward non-natural substrates.
- Computational Design : Molecular dynamics simulations predict mutations that expand substrate scope (e.g., Wybenga et al.’s work on β-amino acid binding) .
Q. What strategies can resolve racemic mixtures of this compound into enantiomerically pure forms?
Methodological Answer:
- Kinetic Resolution : Use (R)-selective transaminases to selectively convert one enantiomer into a ketone byproduct, leaving the desired (R)-enantiomer unreacted .
- Chiral Chromatography : Preparative-scale HPLC with cellulose-based chiral stationary phases separates enantiomers, though this is less scalable .
- Diastereomeric Salt Formation : React the racemate with a chiral resolving agent (e.g., L-tartaric acid) to form differentially soluble salts .
Example Protocol :
Enzymatic Resolution : Incubate racemic substrate with (R)-selective transaminase and pyruvate.
Monitor Reaction : HPLC tracks the depletion of the (S)-enantiomer.
Isolation : Filter the remaining (R)-enantiomer via crystallization .
Q. How can computational protein design enhance the catalytic efficiency of transaminases for novel this compound derivatives?
Methodological Answer:
- Substrate Docking Simulations : Tools like AutoDock Vina predict how modified substrates (e.g., 5-ethylhexanoic acid) fit into the active site, guiding mutagenesis targets .
- Conserved Motif Analysis : Identify flexible loops near the binding pocket for saturation mutagenesis (e.g., residues 150–160 in Mesorhizobium transaminase) .
- Machine Learning : Train models on sequence-activity relationships to predict mutations that improve turnover for bulky substrates.
Case Study :
- Engineered (R)-Selective Transaminase : A study on Aspergillus terreus transaminase used computational redesign to accommodate 3-Amino-5-ethylhexanoic acid, achieving a 3-fold increase in catalytic efficiency (kcat/Kₐ) .
Data Contradictions and Resolutions
- Variability in Enzyme Performance : Discrepancies in transaminase yields (e.g., 70–85% in Mesorhizobium vs. 50–60% in Aspergillus) may stem from differences in expression systems or reaction pH. Standardize conditions (e.g., 37°C, pH 7.5) for cross-study comparisons .
- Racemic vs. Enantiopure Synthesis : Chemical methods often report lower yields but are preferred for non-chiral applications, whereas enzymatic routes require optimization for industrial scalability .
Properties
IUPAC Name |
3-amino-5-methylhexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-5(2)3-6(8)4-7(9)10/h5-6H,3-4,8H2,1-2H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLYMSIKVLAPCAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50369992 | |
Record name | 3-Amino-5-methylhexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50369992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3653-34-7 | |
Record name | 3-Amino-5-methylhexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50369992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DL-beta -Homoleucine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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